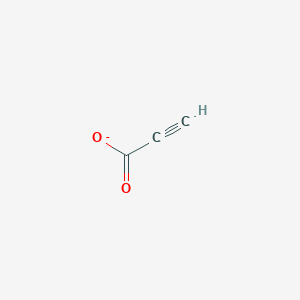
Propynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propynoate is an acetylenic fatty acid anion and the conjugate base of propynoic acid, arising from deprotonation of the carboxylic acid group. It is a monocarboxylic acid anion, an acetylenic fatty acid anion and a short-chain fatty acid anion. It is a conjugate base of a propynoic acid.
Análisis De Reacciones Químicas
Solvent Effects
Solvent polarity significantly influences product distribution (Table 1):
| Solvent | Product 3 Yield (%) | Product 4 Yield (%) |
|---|---|---|
| DMSO | 97 | 0 |
| 2-Pyrrolidone | 44 | 19 |
| Toluene | 0 | 75 |
Key Insight : Polar solvents (e.g., DMSO) favor 3 , while nonpolar solvents (e.g., toluene) favor 4 .
Temperature and Time
In DMSO, prolonged reaction time at room temperature increases 3 yield (Table 2):
| Temperature (°C) | Time (h) | Product 3 Yield (%) |
|---|---|---|
| 25 | 24 | 82 |
| 100 | 24 | 97 |
Higher temperatures accelerate the conversion to 3 , achieving near-quantitative yields .
Catalyst Efficiency
Phosphine catalysts impact reaction outcomes (Table 3):
| Phosphine | Yield of 3 (%) |
|---|---|
| Triphenylphosphine | 82 |
| Tri(p-fluorophenyl)phosphine | 78 |
| Tributylphosphine | <10 |
Electron-deficient phosphines (e.g., PPh₃) outperform alkylphosphines due to enhanced stabilization of zwitterionic intermediates .
Mechanistic Pathway
The reaction proceeds via a stepwise mechanism (Scheme 2):
-
Zwitterion Formation : PPh₃ attacks ethyl propynoate, generating a vinylphosphonium intermediate.
-
Michael Addition : Phthalimidate anion adds to the α-position, forming 4 .
-
Second Nucleophilic Attack : Another phthalimide anion displaces PPh₃, yielding 3 .
Polar solvents stabilize charged intermediates, explaining the solvent-dependent selectivity .
Substrate Scope and Limitations
Propiedades
Fórmula molecular |
C3HO2- |
|---|---|
Peso molecular |
69.04 g/mol |
Nombre IUPAC |
prop-2-ynoate |
InChI |
InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1 |
Clave InChI |
UORVCLMRJXCDCP-UHFFFAOYSA-M |
SMILES |
C#CC(=O)[O-] |
SMILES canónico |
C#CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















